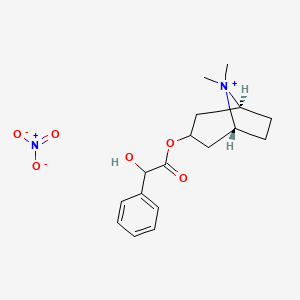

N-Methylhomatropinium nitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methylhomatropinium nitrate is a quaternary ammonium compound with the molecular formula C17H24N2O6. It is known for its use in various medical and industrial applications due to its unique chemical properties. This compound is often used in the synthesis of other chemical compounds and has significant relevance in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methylhomatropinium nitrate can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the use of inexpensive and readily available nitro compounds as raw material feedstocks. The process is more straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of various methylating agents and catalytic systems. These include methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde. The development of new and efficient approaches to construct N-methylated amines directly from corresponding nitro compounds is highly desirable in economic terms .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methylhomatropinium nitrate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of oxides.

Reduction: This reaction involves the gain of electrons, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include AgNO2, NaNO2, Fe(NO3)3·9H2O, and tBuONO. These reagents are well-explored as sources of nitro radicals for C–N bond-forming reactions .

Major Products Formed

The major products formed from the reactions of this compound include amines, oximes, alkenes, nitrones, and alcohols. These products are often obtained through radical-initiated pathways .

Wissenschaftliche Forschungsanwendungen

N-Methylhomatropinium nitrate has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in organic transformations.

Industry: It is used in the production of pharmaceuticals, dyes, and agrochemicals.

Wirkmechanismus

N-Methylhomatropinium nitrate exerts its effects by acting as a muscarinic receptor antagonist. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . This mechanism is crucial in its application for treating ulcers and other medical conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Methylhomatropinium nitrate include:

- Homatropine methylbromide

- Glyceryl trinitrate (GTN)

- Pentaerythritol tetranitrate (PETN)

- Isosorbide mononitrate (ISMN)

- Isosorbide dinitrate (ISDN)

Uniqueness

This compound is unique due to its specific molecular structure and its ability to act as a muscarinic receptor antagonist. This property makes it particularly effective in medical applications, especially in the treatment of ulcers and other gastrointestinal conditions .

Eigenschaften

CAS-Nummer |

60539-03-9 |

|---|---|

Molekularformel |

C17H24N2O6 |

Molekulargewicht |

352.4 g/mol |

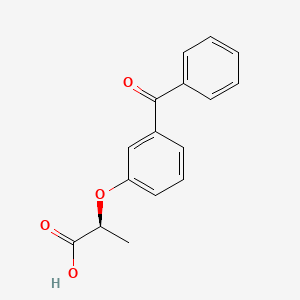

IUPAC-Name |

[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;nitrate |

InChI |

InChI=1S/C17H24NO3.NO3/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;2-1(3)4/h3-7,13-16,19H,8-11H2,1-2H3;/q+1;-1/t13-,14+,15?,16?; |

InChI-Schlüssel |

DRTHYWDOFIVHKK-ZZJGABIISA-N |

Isomerische SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[N+](=O)([O-])[O-] |

Kanonische SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[N+](=O)([O-])[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.